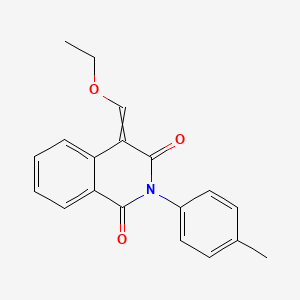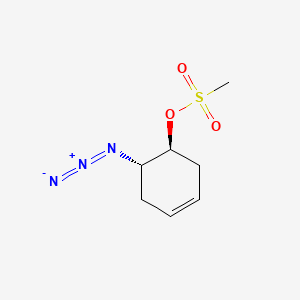![molecular formula C13H10Br2N4 B11825920 2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with benzyl, dibromo, and methyl substituents. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves multi-step synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, followed by nucleophilic addition and condensation reactions . This method is catalyst-free and eco-friendly, providing good yields of the target compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dibromo substituents can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes and exert its therapeutic effects. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to produce its biological activities.
Comparison with Similar Compounds
2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the fused ring and substituents.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar pyrazine ring structure but differ in the position of the triazole ring fusion.
1,2,4-Triazolo[3,4-b]pyridines: These compounds have a different fusion pattern and substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10Br2N4 |
|---|---|
Molecular Weight |
382.05 g/mol |
IUPAC Name |
2-benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H10Br2N4/c1-8-11(14)17-12(15)13-16-10(18-19(8)13)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
NDJSWOBDSFTDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=NC(=NN12)CC3=CC=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)
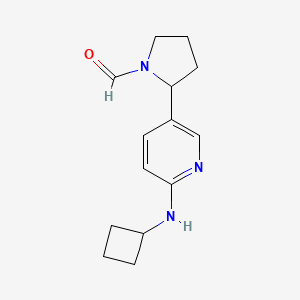
![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11825868.png)
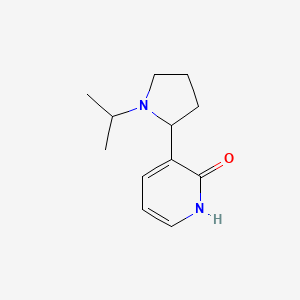
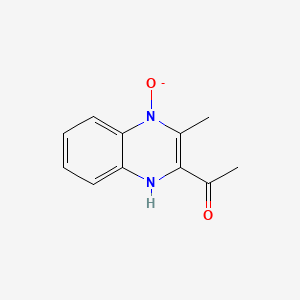




![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
